Zolasartan

描述

属性

CAS 编号 |

145781-32-4 |

|---|---|

分子式 |

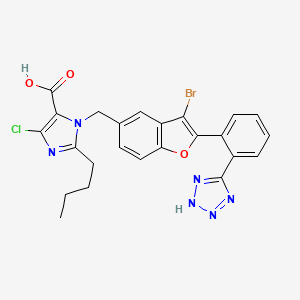

C24H20BrClN6O3 |

分子量 |

555.8 g/mol |

IUPAC 名称 |

3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid |

InChI |

InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31) |

InChI 键 |

FIKYECRHLXONOX-UHFFFAOYSA-N |

规范 SMILES |

CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl |

外观 |

White to off-white crystalline powder. |

其他CAS编号 |

145781-32-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

1-((3-bromo-2-(2-(1H-tetrazol-5-yl)phenyl)-5-benzofuranyl)methyl)-2-butyl-4-chloro-1H-imidazole-5-carboxylic acid GR 117289 GR 117289X GR-117289 GR-117289X GR117289 GR117289X |

产品来源 |

United States |

Foundational & Exploratory

Zolasartan: A Technical Guide to the Core Mechanism of Action

Abstract

Zolasartan is a potent and selective, nonpeptide angiotensin II receptor antagonist.[1] Its therapeutic effects, primarily in the management of hypertension, are derived from its specific and competitive blockade of the angiotensin II type 1 (AT1) receptor.[2] This action inhibits the primary physiological effects of angiotensin II, a key regulator in the renin-angiotensin-aldosterone system (RAAS), leading to vasodilation and a reduction in blood pressure.[1] This document provides a detailed overview of the molecular mechanism of action of this compound, its interaction with the AT1 receptor, the resultant downstream signaling effects, and the standard experimental protocols used to characterize its activity.

Introduction: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance.[3][4][5] The system is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to reduced renal blood flow.[3] Renin cleaves the precursor angiotensinogen, produced by the liver, to form the inactive decapeptide angiotensin I.[6][7] Angiotensin-Converting Enzyme (ACE), found predominantly on the surface of pulmonary vascular endothelial cells, then converts angiotensin I into the potent octapeptide, angiotensin II (Ang II).[6][7]

Ang II is the principal effector of the RAAS and exerts its effects by binding to specific receptors, primarily the AT1 and AT2 receptors.[8] Most of the known pathophysiological effects of Ang II are mediated by the AT1 receptor.[9] These effects include:

-

Vasoconstriction: Potent constriction of systemic resistance vessels, leading to an immediate increase in blood pressure.[6][10]

-

Aldosterone (B195564) Release: Stimulation of the adrenal cortex to secrete aldosterone, which promotes sodium and water reabsorption in the kidneys.[6][7]

-

Sympathetic Nervous System Activation: Enhancement of noradrenaline release, further contributing to increased cardiac output and vasoconstriction.[7]

-

Cellular Growth and Proliferation: Stimulation of hypertrophy and hyperplasia in vascular smooth muscle and cardiac myocytes, contributing to long-term cardiovascular remodeling.[8]

Core Mechanism of Action: Selective AT1 Receptor Blockade

This compound functions as a selective and competitive antagonist of the AT1 receptor.[2] Unlike ACE inhibitors, which decrease the production of Ang II, angiotensin receptor blockers (ARBs) like this compound act by directly preventing Ang II from binding to its receptor site in tissues such as vascular smooth muscle and the adrenal glands.[11][12][13]

This selective blockade has several key features:

-

High Affinity and Selectivity: this compound demonstrates a high affinity for the AT1 receptor, with over 10,000-fold more selectivity for the AT1 receptor than the AT2 receptor.[8]

-

Insurmountable Antagonism: this compound is characterized as an insurmountable/noncompetitive antagonist, a property likely due to slow dissociation kinetics from the AT1 receptor. This may contribute to a prolonged duration of action.[2]

-

No Agonist Activity: The molecule exhibits no partial agonist activity, ensuring a complete blockade of Ang II's effects at the receptor.[13]

By occupying the AT1 receptor, this compound effectively reverses all known downstream effects of Ang II at this site, including vasoconstriction, aldosterone release, and cellular hypertrophic responses.[12] This leads to vasodilation, reduced sodium and water retention, and a decrease in overall blood pressure.[1]

Signaling Pathways

Upon binding of Angiotensin II, the AT1 receptor activates multiple intracellular signaling pathways. This compound blocks the initiation of these cascades. The primary pathways are G-protein dependent, though G-protein independent signaling also occurs.

G-Protein Coupled Signaling

The AT1 receptor predominantly couples to Gq/11 proteins.[14][15] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[9][14]

-

IP3 triggers the release of intracellular calcium (Ca2+), leading to the activation of calcium-dependent kinases and smooth muscle contraction.[14]

-

DAG activates Protein Kinase C (PKC), which is involved in cellular growth, proliferation, and inflammation.[14]

The AT1 receptor can also couple to other G-proteins like Gi and G12/13, leading to the inhibition of adenylyl cyclase and activation of Rho kinase, respectively, further contributing to vasoconstriction.[15]

References

- 1. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Renin–angiotensin system - Wikipedia [en.wikipedia.org]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Physiology, Renin Angiotensin System - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. ahajournals.org [ahajournals.org]

- 10. Angiotensin II Receptor Blockers (ARBs): Uses, Generic & Brand [medicinenet.com]

- 11. bhf.org.uk [bhf.org.uk]

- 12. Angiotensin II receptor blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. droracle.ai [droracle.ai]

- 14. academic.oup.com [academic.oup.com]

- 15. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

Zolasartan: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is a non-peptide angiotensin II receptor antagonist that was investigated for its potential as an antihypertensive agent.[1] As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II receptor type 1 (AT1).[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental insights into this compound. The development of this compound was discontinued (B1498344) during Phase 2 clinical trials.[2]

Chemical Structure and Identification

This compound is a complex heterocyclic molecule featuring a benzofuran (B130515) core linked to tetrazole and imidazole (B134444) moieties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid[1] |

| CAS Number | 145781-32-4[3] |

| Molecular Formula | C₂₄H₂₀BrClN₆O₃[1] |

| SMILES | CCCCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4C5=NNN=N5)C(=O)O)Cl[1] |

| InChI | InChI=1S/C24H20BrClN6O3/c1-2-3-8-18-27-22(26)20(24(33)34)32(18)12-13-9-10-17-16(11-13)19(25)21(35-17)14-6-4-5-7-15(14)23-28-30-31-29-23/h4-7,9-11H,2-3,8,12H2,1H3,(H,33,34)(H,28,29,30,31)[1] |

| InChIKey | FIKYECRHLXONOX-UHFFFAOYSA-N[3] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in published literature, likely due to its discontinued development. However, computed properties from databases such as PubChem provide valuable estimates.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 555.8 g/mol | PubChem[1] |

| Monoisotopic Mass | 554.04688 Da | PubChem[1] |

| XLogP3 | 6.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 7 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Topological Polar Surface Area | 123 Ų | PubChem[1] |

| Heavy Atom Count | 35 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 739 | PubChem[1] |

Pharmacology and Mechanism of Action

This compound is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).[1] By blocking this receptor, it inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key regulator of blood pressure.[1] The mode of antagonism for this compound has been characterized as insurmountable/noncompetitive, which is likely due to slow dissociation kinetics from the AT1 receptor.[4] This prolonged receptor occupancy could contribute to a longer duration of action.[4]

Signaling Pathway

The AT1 receptor is a G-protein coupled receptor (GPCR). Its blockade by this compound interrupts the downstream signaling cascade initiated by angiotensin II.

Caption: this compound blocks Angiotensin II binding to the AT1 receptor.

Experimental Protocols

General Synthesis Approach

The synthesis of sartans like this compound typically involves a convergent synthesis strategy. A key step is often a Suzuki coupling reaction to form the characteristic biphenyl (B1667301) core. The synthesis would likely involve the preparation of a substituted benzofuran intermediate and a functionalized imidazole derivative, which are then coupled.

Caption: General synthetic workflow for this compound.

AT1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would be a standard method to determine the binding affinity of this compound for the AT1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the human AT1 receptor.

Materials:

-

Membrane preparations from cells expressing the human AT1 receptor.

-

Radioligand: [³H]-Losartan or ¹²⁵I-Sar¹,Ile⁸-Angiotensin II.

-

This compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: In a microplate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Equilibrium: Incubate the mixture at room temperature for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Metabolism

Studies on the metabolism of this compound have indicated that it undergoes glucuronidation.[2] Specifically, the tetrazole-N2 position is selectively conjugated by the enzyme UGT1A3, while the tetrazole-N1 position can be conjugated by other enzymes, such as UGT1A5. O-glucuronides of this compound are primarily produced by UGTs 1A10 and 2B7.[2]

Conclusion

This compound is a potent, insurmountable AT1 receptor antagonist with a chemical structure designed for high affinity to its target. While its clinical development was halted, the available data on its chemical properties and mechanism of action provide valuable insights for researchers in the field of cardiovascular drug discovery. The lack of extensive experimental data underscores the challenges in obtaining comprehensive information for compounds that do not advance to later stages of clinical development. Further research, potentially through the synthesis and in-vitro characterization of this compound, would be necessary to fully elucidate its physicochemical and pharmacological profile.

References

- 1. This compound | C24H20BrClN6O3 | CID 72168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

Zolasartan: A Discontinued Angiotensin II Receptor Antagonist - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan, also known by its development code GR-117289, is a nonpeptide angiotensin II receptor antagonist that was under clinical investigation for the treatment of hypertension.[1] As a member of the "sartan" class of drugs, it functions by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] Despite promising initial studies, the clinical development of this compound was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its chemical synthesis, mechanism of action, and potential byproducts, drawing parallels with other well-established sartans where specific data for this compound is limited.

Chemical Profile and Mechanism of Action

This compound is chemically described as 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid.[1] Its structure features the characteristic biphenyl-tetrazole moiety common to many sartan drugs, which is crucial for its binding to the AT1 receptor.

The primary mechanism of action for this compound, like other sartans, involves the blockade of the renin-angiotensin-aldosterone system (RAAS). By competitively inhibiting the binding of angiotensin II to the AT1 receptor, it prevents a cascade of physiological responses that lead to increased blood pressure.

Below is a diagram illustrating the signaling pathway of the renin-angiotensin system and the point of intervention for angiotensin II receptor antagonists like this compound.

Caption: Renin-Angiotensin-Aldosterone System and this compound's point of action.

Synthesis Pathway of this compound

A logical, though speculative, workflow for the synthesis of this compound is outlined below.

Caption: A potential high-level synthetic workflow for this compound.

Potential Byproducts and Impurities

The synthesis of complex molecules like this compound can lead to the formation of various byproducts and impurities. While specific data for this compound is not available, common impurities in sartan synthesis can be categorized as follows:

-

Process-Related Impurities: These arise from incomplete reactions or side reactions of starting materials, intermediates, and reagents.

-

Degradation Products: These can form during storage or under specific conditions like exposure to light, heat, or moisture.

A summary of potential impurities, based on the synthesis of other sartans, is presented in the table below.

| Impurity Type | Potential Source / Structure |

| Isomeric Impurities | Regioisomers formed during the alkylation of the imidazole (B134444) or tetrazole rings. |

| Unreacted Intermediates | Residual starting materials or key intermediates from the synthesis. |

| Byproducts of Coupling Reactions | Homocoupling products from Suzuki or other cross-coupling reactions. |

| Degradation Products | Hydrolysis products of ester groups or degradation of the tetrazole ring. |

| Residual Solvents | Solvents used during the synthesis and purification steps. |

Conclusion

This compound represents an interesting case in the development of angiotensin II receptor antagonists. While it did not reach the market, its chemical structure and presumed synthetic pathway are illustrative of the broader class of sartan drugs. The lack of detailed public information on its synthesis and byproducts highlights the challenges in retrospectively analyzing the development of discontinued drug candidates. Further research into archived patents and medicinal chemistry literature from its originator, GlaxoSmithKline, may provide more specific details for interested researchers.

References

An In-depth Technical Guide to Angiotensin II Type 1 (AT1) Receptor Binding Affinity of Sartans

Disclaimer: The compound "Zolasartan" is not a recognized pharmaceutical agent. This guide will use data from established Angiotensin II Receptor Blockers (ARBs), commonly known as sartans, to provide a representative technical overview of AT1 receptor binding affinity.

This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the binding characteristics of ARBs to the Angiotensin II Type 1 (AT1) receptor.

Introduction to AT1 Receptor Antagonism

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, Angiotensin II (Ang II), exerts its physiological effects by binding to two main G protein-coupled receptors (GPCRs), the AT1 and AT2 receptors. The AT1 receptor mediates the majority of the well-known effects of Ang II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth.

Angiotensin II Receptor Blockers (ARBs) are a class of drugs that selectively antagonize the AT1 receptor, thereby inhibiting the actions of Ang II. This selective blockade is a cornerstone of therapy for hypertension, heart failure, and diabetic nephropathy. The efficacy of these drugs is intrinsically linked to their binding affinity and kinetics at the AT1 receptor. While all ARBs share a common mechanism of action, they exhibit distinct pharmacological profiles, including differences in binding affinity, which can influence their clinical effects.

Quantitative Analysis of AT1 Receptor Binding Affinity

The binding affinity of an ARB for the AT1 receptor is a measure of the strength of the interaction between the drug and the receptor. This is typically quantified using the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher binding affinity.

The table below summarizes the AT1 receptor binding affinities for several commercially available ARBs.

| Compound | Binding Affinity (Ki) [nM] | Binding Affinity (IC50) [nM] | Species/System |

| Telmisartan (B1682998) | 3.7[1][2] | 3.0[3] | Human AT1 Receptor[4] |

| Valsartan (B143634) | 2.38[5][6] | 2.7 (rat aorta)[7] | Rat Aortic Smooth Muscle Cells[6] |

| Olmesartan (B1677269) | N/A | 6.7 | Human AT1 Receptors |

| Candesartan (B1668252) | N/A | 0.26[8] | CHO-AT1 cells[8] |

| Losartan | 12.0 - 17.0[3] | 20.0[7] | In vitro[3][7] |

| Irbesartan | N/A | 1.3 (rat liver)[7] | Rat Liver[7] |

Note: Binding affinity values can vary depending on the experimental conditions, such as the radioligand used, tissue preparation, and assay buffer composition.

The rank order of binding affinity among these ARBs has been reported as telmisartan > olmesartan > candesartan > EXP3174 (active metabolite of losartan) ≥ valsartan ≥ losartan[4].

Experimental Protocol: Radioligand Binding Assay

The determination of AT1 receptor binding affinity is commonly performed using a competitive radioligand binding assay. This method measures the ability of an unlabeled drug (the "competitor," e.g., an ARB) to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

-

Cell Membranes: Membranes prepared from cells or tissues expressing the AT1 receptor (e.g., CHO-hAT1 cells, rat aortic smooth muscle cells)[6][9].

-

Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [³H]Candesartan or [¹²⁵I]Angiotensin II[6][8].

-

Unlabeled Competitor: The ARB being tested (e.g., Olmesartan, Valsartan).

-

Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer containing MgCl₂, BSA).

-

Scintillation Fluid: For assays using a tritium-labeled radioligand.

-

Gamma Counter or Scintillation Counter: To measure radioactivity.

-

Glass Fiber Filters: To separate bound from unbound radioligand.

-

Membrane Preparation: Cells expressing the AT1 receptor are harvested and homogenized. The cell homogenate is then centrifuged to pellet the membranes, which are subsequently washed and resuspended in the assay buffer.

-

Competition Binding:

-

A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drug.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled AT1 receptor antagonist.

-

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow the binding to reach equilibrium[8].

-

Separation of Bound and Unbound Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter (for ¹²⁵I) or a liquid scintillation counter (for ³H).

The data are typically plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the dissociation constant of the radioligand for the receptor.

Visualizations: Workflows and Signaling Pathways

Caption: Workflow of a competitive radioligand binding assay.

References

- 1. Telmisartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 2. Telmisartan, angiotensin II (AT1) antagonist (CAS 144701-48-4) | Abcam [abcam.com]

- 3. Type-1 angiotensin II receptor Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 4. Telmisartan has the strongest binding affinity to angiotensin II type 1 receptor: comparison with other angiotensin II type 1 receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]

- 6. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. selleckchem.com [selleckchem.com]

- 9. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

Zolasartan: A Pharmacological Profile Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is a non-peptide angiotensin II receptor antagonist that was under development for the treatment of hypertension. As with other members of the 'sartan' class, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor. Although the clinical development of this compound was discontinued (B1498344), an examination of its pharmacological profile provides valuable insights for researchers in the field of cardiovascular drug discovery and development. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, receptor interaction, and metabolic pathways. Due to its discontinued status, quantitative clinical pharmacokinetic and efficacy data are limited in the public domain.

Mechanism of Action

This compound is a selective and competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] By binding to the AT1 receptor, this compound effectively blocks the physiological actions of angiotensin II, a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS). The antagonism of the AT1 receptor by this compound leads to vasodilation, reduced aldosterone (B195564) secretion, and a consequent decrease in blood pressure.[2]

The binding of this compound to the AT1 receptor is characterized as insurmountable and noncompetitive.[3] This suggests a slow dissociation of the drug from the receptor, leading to a prolonged duration of action. Insurmountable antagonism implies that even with increasing concentrations of the agonist (angiotensin II), the maximal response cannot be restored.[3]

Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the Action of this compound

The following diagram illustrates the RAAS cascade and the point of intervention for this compound.

References

Zolasartan: A Technical Overview of a Discontinued Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is a non-peptide angiotensin II receptor antagonist that was under development by GlaxoSmithKline (GSK) for the treatment of hypertension.[1] As a member of the "sartan" class of drugs, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[2][3] Despite its development, this compound's progression was ultimately discontinued (B1498344).[1] This technical guide provides a comprehensive overview of the available information on this compound, including its discovery, mechanism of action, and the limited preclinical data. Due to its discontinued status, publicly available information, particularly regarding clinical trial data and specific experimental protocols, is scarce. This document compiles the known facts and provides context based on the broader class of angiotensin II receptor blockers (ARBs).

Discovery and Development History

Mechanism of Action

This compound is a selective antagonist of the angiotensin II type 1 (AT1) receptor.[2] Angiotensin II, a potent vasoconstrictor, exerts its effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle and the adrenal glands.[4] By blocking this interaction, this compound prevents the physiological actions of angiotensin II, leading to vasodilation and a reduction in blood pressure.[2]

One of the key pharmacological characteristics of this compound is its classification as an insurmountable/noncompetitive antagonist.[3] This suggests that this compound binds tightly to the AT1 receptor, and its inhibitory effect cannot be easily overcome by increasing concentrations of angiotensin II.[3] This property is often associated with a slow dissociation rate from the receptor, potentially leading to a longer duration of action.[3]

Signaling Pathway

The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events, primarily through the Gq protein pathway.[6][7] This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][8] IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction, while DAG activates protein kinase C (PKC).[6][9] By blocking the AT1 receptor, this compound inhibits this entire signaling cascade.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of losartan, an angiotensin II receptor antagonist, in animal models of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. AT1 receptor signaling pathways in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 9. Signal Transduction 1: G Protein Coupled Receptors – Signal Transduction 1: G Protein Coupled Receptors [uw.pressbooks.pub]

Zolasartan: A Technical Guide to its Core Solubility and Stability Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zolasartan is a nonpeptide angiotensin II receptor antagonist that was investigated for the treatment of hypertension. As an angiotensin II receptor type 1 (AT1) antagonist, it selectively blocks the binding of angiotensin II to the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1] Development of this compound was discontinued, and as a result, publicly available data on its physicochemical properties are limited.[1][2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound. Due to the scarcity of specific data for this compound, this document also describes the expected properties and degradation pathways based on data from other structurally related sartans, such as Losartan and Azilsartan. Furthermore, it outlines detailed experimental protocols for the evaluation of solubility and stability, which are standard in the pharmaceutical development of such compounds.

Introduction to this compound

This compound is a member of the 1-benzofuran class of compounds and functions as an antihypertensive agent by antagonizing the angiotensin II type 1 (AT1) receptor.[1] Its chemical structure is characterized by a tetrazole group, an imidazolyl carboxylic acid, and a biaryl structure, which are common features among sartan drugs.[1] The molecular formula of this compound is C₂₄H₂₀BrClN₆O₃, with a molecular weight of 555.8 g/mol .

Solubility Profile of this compound

The aqueous solubility of a drug substance is a critical factor influencing its absorption and bioavailability. For sartans, solubility is often pH-dependent.

Known Solubility Data for this compound

Specific aqueous solubility data for this compound in standard buffers is not widely available in the public domain. The following data has been reported in a specialized solvent system:

| Solvent System | Solubility |

| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.08 mg/mL (5.06 mM) |

| 10% DMSO >> 90% corn oil | ≥ 2.08 mg/mL (5.06 mM) |

| (Data sourced from a commercial supplier; may not represent thermodynamic solubility in aqueous media) |

Expected pH-Dependent Solubility (Based on Sartan Class)

Given the presence of acidic functional groups (carboxylic acid and tetrazole), the solubility of this compound is expected to be pH-dependent, similar to other sartans like Losartan. Losartan exhibits low solubility in acidic pH (e.g., pH 1.2) and higher solubility in neutral to alkaline pH (e.g., pH 6.8). It is anticipated that this compound would follow a similar trend, with increased solubility at pH values above its pKa.

Stability Characteristics of this compound

The chemical stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. Stability testing involves subjecting the drug substance to various stress conditions to identify potential degradation products and pathways.

Expected Stability Profile and Degradation Pathways

While specific stability studies on this compound are not publicly documented, forced degradation studies on other sartans like Losartan and Azilsartan reveal common degradation pathways. This compound is likely susceptible to degradation under similar conditions.

-

Hydrolytic Degradation: Sartans can be susceptible to hydrolysis under acidic and alkaline conditions.

-

Oxidative Degradation: The imidazole (B134444) ring and other parts of the sartan structure can be prone to oxidation. Studies on Losartan have shown significant degradation in the presence of hydrogen peroxide.

-

Photolytic Degradation: Exposure to light can induce degradation in some sartan molecules.

-

Thermal Degradation: Elevated temperatures can lead to the degradation of sartans, although some have shown to be relatively stable under dry heat conditions.

Table of Expected Degradation Behavior for this compound (Inferred from Sartan Class)

| Stress Condition | Expected Degradation | Common Degradation Products (General for Sartans) |

| Acid Hydrolysis | Likely | Hydrolysis of functional groups |

| Alkaline Hydrolysis | Likely | Hydrolysis of functional groups |

| Oxidation (e.g., H₂O₂) | High susceptibility expected | Oxidized derivatives of the imidazole ring, hydroxylation of aromatic rings |

| Photolysis (UV/Vis) | Possible | Photodegradation products |

| Thermal (Dry Heat) | Generally more stable, but degradation is possible | Thermally induced degradation products |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the solubility and stability of a sartan compound like this compound.

Solubility Determination

4.1.1. Shake-Flask Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound in a specific solvent or buffer.

-

Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, and purified water).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in sealed flasks.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Sampling and Analysis: Withdraw aliquots from each flask. Filter the samples through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4.1.2. Intrinsic Dissolution Rate (IDR)

IDR measures the dissolution rate of a pure substance under constant surface area conditions.

-

Compact Preparation: Compress a known amount of this compound powder into a die to form a compact with a defined surface area.

-

Dissolution Apparatus: Place the die in a dissolution apparatus (e.g., USP Apparatus 2) containing a specified volume of dissolution medium at a constant temperature and stirring rate.

-

Sampling: Collect samples from the dissolution medium at regular time intervals.

-

Analysis: Determine the concentration of this compound in each sample using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

-

Calculation: Plot the cumulative amount of dissolved drug versus time. The IDR is calculated from the slope of the linear portion of the curve, normalized by the surface area of the compact.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. This is typically an HPLC method.

4.2.1. HPLC Method Development

-

Column Selection: Choose a suitable reversed-phase column (e.g., C18).

-

Mobile Phase Optimization: Develop a mobile phase (a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol) that provides good separation between the parent drug and all potential degradation products. Gradient elution is often employed.

-

Detection: Use a UV detector set at a wavelength where this compound and its degradation products have significant absorbance.

-

Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

4.2.2. Forced Degradation Studies

These studies are conducted to generate degradation products and demonstrate the stability-indicating nature of the analytical method.

-

Acid and Base Hydrolysis: Dissolve this compound in an acidic solution (e.g., 0.1 M HCl) and a basic solution (e.g., 0.1 M NaOH). Heat the solutions (e.g., at 60-80°C) for a specified time. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat a solution of this compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 70°C) for an extended period.

-

Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Analysis: Analyze all stressed samples using the developed stability-indicating HPLC method.

Visualizations

Signaling Pathway of Angiotensin II Receptor Antagonists

Caption: Mechanism of action for this compound as an AT1 receptor antagonist.

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies and stability method development.

Conclusion

This compound is an angiotensin II receptor antagonist whose development was discontinued. Consequently, there is a significant lack of publicly available data regarding its specific solubility and stability characteristics. Based on its chemical structure and the known properties of other sartan drugs, it is predicted that this compound has pH-dependent solubility and is susceptible to degradation under hydrolytic, oxidative, and photolytic stress. This guide provides a framework for the expected physicochemical properties of this compound and outlines the standard experimental protocols that would be employed in a pharmaceutical development setting to fully characterize its solubility and stability profile. The provided workflows and methodologies are applicable to the broader class of sartan molecules and serve as a valuable resource for researchers in this field.

References

An In-depth Technical Guide to the Metabolism and Glucuronidation of Zolasartan

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the metabolic pathways of zolasartan, with a specific emphasis on its glucuronidation. It outlines the key enzymes involved, presents available quantitative data for analogous compounds, and offers detailed experimental protocols for studying its metabolism.

Introduction

This compound is an angiotensin II receptor antagonist, belonging to the sartan class of drugs used in the management of hypertension. The efficacy and disposition of this compound are significantly influenced by its metabolic fate within the body. This document delves into the core aspects of this compound's biotransformation, focusing on both Phase I and Phase II metabolic pathways, particularly glucuronidation. Understanding these pathways is crucial for predicting drug-drug interactions, inter-individual variability in drug response, and for the overall development of safer and more effective therapeutic strategies.

Metabolic Pathways of this compound

The metabolism of this compound, like other sartans, involves both Phase I oxidation reactions, primarily mediated by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions, with glucuronidation being a major pathway.

Phase I Metabolism (Presumed)

While specific studies detailing the CYP-mediated metabolism of this compound are limited, inferences can be drawn from its structural analogue, losartan (B1675146). The primary CYP enzymes responsible for the oxidation of losartan are CYP2C9 and CYP3A4[1][2]. These enzymes are involved in the conversion of losartan to its active carboxylic acid metabolite, E-3174[1]. Given the structural similarities, it is highly probable that CYP2C9 and CYP3A4 also play a role in the oxidative metabolism of this compound.

Phase II Metabolism: Glucuronidation

Glucuronidation is a significant metabolic pathway for this compound, leading to the formation of more water-soluble metabolites that are readily excreted. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). Both N-glucuronidation and O-glucuronidation of this compound have been observed[3].

Studies have identified specific UGT isoforms responsible for the N-glucuronidation of the tetrazole ring of this compound.

-

UGT1A3: This enzyme shows strong regioselectivity for the N2 position of the tetrazole ring in this compound. Notably, the tetrazole-N2 of this compound is exclusively conjugated by UGT1A3.

-

UGT1A5: The tetrazole-N1 position of this compound is accessible to other enzymes, including UGT1A5.

The formation of this compound O-glucuronide is primarily carried out by the following UGT isoforms:

-

UGT1A10

-

UGT2B7

Quantitative Data on Sartan Metabolism

Table 1: Michaelis-Menten Kinetic Parameters for Losartan Oxidation in Human Liver Microsomes

| CYP Isoform | Substrate | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| CYP2C9 | Losartan | E-3174 | 0.05-50 (concentration range studied) | Not specified | [1] |

| CYP3A4 | Losartan | E-3174 | >25 (significant inhibition observed) | Not specified |

Note: The provided data for losartan indicates the concentration ranges at which enzyme activity was observed and inhibited, rather than precise Km and Vmax values from a single study.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound metabolism.

In Vitro Glucuronidation Assay Using Recombinant Human UGTs

This protocol describes the procedure for determining the glucuronidation of this compound by specific human UGT isoforms.

Materials:

-

This compound

-

Recombinant human UGT isoforms (UGT1A3, UGT1A5, UGT1A10, UGT2B7) expressed in a suitable system (e.g., baculovirus-infected insect cells)

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Formic acid

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing Tris-HCl buffer (50 mM, pH 7.4), MgCl₂ (10 mM), alamethicin (50 µg/mg protein), and the specific recombinant UGT isoform (e.g., 0.1 mg/mL).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to activate the enzymes.

-

Initiation of Reaction: Add this compound (at various concentrations, e.g., 1-100 µM) to the mixture. Initiate the reaction by adding UDPGA (5 mM). The final incubation volume is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes), ensuring linearity of the reaction rate.

-

Termination of Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution and Analysis: Reconstitute the residue in a suitable mobile phase (e.g., 100 µL of 50:50 water:acetonitrile with 0.1% formic acid) and analyze the formation of this compound glucuronides using a validated LC-MS/MS method.

CYP Inhibition Assay in Human Liver Microsomes

This protocol outlines the procedure to assess the inhibitory potential of this compound on major human CYP isoforms.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

CYP probe substrates (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9, midazolam for CYP3A4)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a 96-well plate, prepare incubation mixtures (final volume 200 µL) containing potassium phosphate buffer (0.1 M, pH 7.4), HLMs (0.2 mg/mL), and this compound at various concentrations (e.g., 0.1-100 µM).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

-

Initiation of Reaction: Add a mixture of CYP probe substrates to each well. Initiate the reactions by adding the NADPH regenerating system.

-

Incubation: Incubate the plate at 37°C for an optimized time (e.g., 15 minutes).

-

Termination of Reaction: Terminate the reactions by adding 100 µL of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C.

-

Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the formation of the probe substrate metabolites. The IC₅₀ value for this compound on each CYP isoform is then determined.

LC-MS/MS Method for Quantification of this compound and its Glucuronides

This protocol provides a general framework for the development of an LC-MS/MS method for the simultaneous quantification of this compound and its glucuronide metabolites.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example):

-

Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate this compound and its more polar glucuronide metabolites. For example:

-

0-1 min: 5% B

-

1-5 min: 5% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 5% B

-

6.1-8 min: 5% B

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI), likely in positive mode for this compound and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for this compound and each of its glucuronide metabolites. For instance:

-

This compound: [M+H]⁺ → fragment ion

-

This compound-N-glucuronide: [M+H]⁺ → this compound aglycone ion

-

This compound-O-glucuronide: [M+H]⁺ → this compound aglycone ion

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each MRM transition must be optimized to achieve maximum sensitivity and specificity.

Visualizations

Metabolic Pathways

Caption: Metabolic pathways of this compound.

Experimental Workflow for In Vitro Glucuronidation Assay

Caption: In vitro UGT assay workflow.

Logical Relationship of CYP Inhibition Assay

Caption: Logic of a CYP inhibition assay.

Conclusion

The metabolism of this compound is a complex process involving both Phase I and Phase II enzymatic reactions. Glucuronidation, mediated by UGT1A3, UGT1A5, UGT1A10, and UGT2B7, represents a key pathway for its elimination, resulting in the formation of both N- and O-glucuronides. While specific kinetic data for this compound is limited, the provided experimental protocols offer a robust framework for its detailed metabolic characterization. Further studies are warranted to quantify the kinetic parameters of the enzymes involved in this compound metabolism to better predict its pharmacokinetic profile and potential for drug-drug interactions.

References

In Vitro Characterization of Zolasartan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Zolasartan is a drug candidate whose development was discontinued. As such, publicly available in vitro characterization data is limited. This guide provides a comprehensive overview of the typical in vitro assays and expected pharmacological profile for an angiotensin II receptor blocker (ARB) of its class, using data from other well-characterized sartans as representative examples where specific data for this compound is unavailable.

Introduction

This compound is a nonpeptide angiotensin II receptor antagonist.[1] Like other members of the "sartan" class, its primary mechanism of action is the selective blockade of the angiotensin II type 1 (AT1) receptor.[2][3] This action prevents angiotensin II from binding to its receptor, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects, which are key components of the renin-angiotensin-aldosterone system (RAAS).[4] The therapeutic potential of this compound, like other ARBs, lies in the management of hypertension and other cardiovascular diseases.[5] This document outlines the essential in vitro studies required to characterize the pharmacological and safety profile of this compound.

AT1 Receptor Binding Characteristics

The affinity of this compound for the AT1 receptor is a critical determinant of its potency. This is typically assessed through radioligand binding assays.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human AT1 receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human AT1 receptor (e.g., CHO-K1 cells).

-

Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II, is used.

-

Assay:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated by rapid filtration.

-

The radioactivity of the filter-bound membranes is quantified using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of an unlabeled AT1 receptor antagonist (e.g., Losartan).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation: Comparative Binding Affinities of ARBs

| Compound | Receptor Binding IC50 (nM) | Relative Binding Affinity Rank |

| Candesartan (B1668252) | ~1-3 | 1 |

| Telmisartan | ~5 | 10 |

| Olmesartan | ~7 | Not specified |

| Irbesartan | ~16 | Not specified |

| This compound | Data not available | Higher than Losartan |

| Losartan | ~20-50 | 50 |

| Valsartan | ~45 | Not specified |

| Eprosartan | Data not available | 100 |

Note: IC50 values can vary depending on the specific assay conditions. The relative binding affinity is a ranked order with 1 being the highest affinity.

Functional Antagonism

Functional assays are crucial to determine the nature of the antagonism (surmountable vs. insurmountable) and the functional potency of this compound. This compound has been characterized as an insurmountable/noncompetitive antagonist, a feature it shares with other sartans like candesartan and valsartan. This is likely due to slow dissociation kinetics from the AT1 receptor.

Experimental Protocol: Inositol (B14025) Phosphate (IP) Accumulation Assay

Objective: To assess the functional antagonism of this compound by measuring its effect on angiotensin II-induced IP accumulation.

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the human AT1 receptor are cultured.

-

Labeling: Cells are labeled overnight with myo-[3H]inositol.

-

Assay:

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

Angiotensin II is then added to stimulate the cells.

-

The reaction is stopped, and the cells are lysed.

-

Inositol phosphates are separated by ion-exchange chromatography.

-

The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration-response curve for angiotensin II in the presence and absence of this compound is plotted.

-

For a surmountable antagonist, the curve will shift to the right without a change in the maximal response.

-

For an insurmountable antagonist like this compound, the maximal response to angiotensin II will be depressed.

-

The IC50 value for the inhibition of angiotensin II-induced IP accumulation can be calculated.

-

Data Presentation: Functional Antagonism of ARBs

| Compound | Mode of Antagonism | Functional Assay IC50 (nM) |

| This compound | Insurmountable/Noncompetitive | Data not available |

| Candesartan | Insurmountable/Noncompetitive | ~0.6 (half-maximal inhibition of IP accumulation) |

| Valsartan | Insurmountable/Noncompetitive | ~60 (IP1 accumulation) |

| Irbesartan | Insurmountable/Noncompetitive | Data not available |

| Telmisartan | Insurmountable/Noncompetitive | Data not available |

| Losartan | Surmountable/Competitive | Data not available |

Note: The mode of antagonism is a key differentiator among ARBs.

Signaling Pathway Analysis

This compound exerts its effects by blocking the AT1 receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway activated by angiotensin II through the AT1 receptor involves Gq/11 proteins.

Angiotensin II / AT1 Receptor Signaling Pathway

Angiotensin II binding to the AT1 receptor activates the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including vascular smooth muscle contraction. This compound blocks the initial step of this cascade by preventing angiotensin II from binding to the AT1 receptor.

References

- 1. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological properties of angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 5. Angiotensin Receptor Blockers: Pharmacology, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

Zolasartan: A Technical Overview of a Novel Angiotensin II Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Zolasartan, a potent and selective angiotensin II receptor antagonist. The document details its chemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for professionals in the fields of pharmacology and drug development.

Physicochemical Properties of this compound

This compound is a complex heterocyclic molecule. Its key quantitative data are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀BrClN₆O₃ | [1][2] |

| Molecular Weight | 555.8 g/mol | [1] |

| Monoisotopic Mass | 554.04688 Da | [1] |

| IUPAC Name | 3-[[3-bromo-2-[2-(2H-tetrazol-5-yl)phenyl]-1-benzofuran-5-yl]methyl]-2-butyl-5-chloroimidazole-4-carboxylic acid | [1] |

| CAS Number | 145781-32-4 | [1] |

Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System (RAAS)

This compound is classified as an angiotensin II receptor blocker (ARB). Its therapeutic effect is derived from its ability to selectively and competitively inhibit the angiotensin II type 1 (AT₁) receptor.[1][3] Angiotensin II is the primary vasoactive hormone of the Renin-Angiotensin-Aldosterone System (RAAS) and plays a crucial role in the pathophysiology of hypertension.[3][4]

By blocking the AT₁ receptor, this compound prevents angiotensin II from exerting its potent vasoconstrictive effects.[2][5] This leads to vasodilation and a reduction in blood pressure.[3] Furthermore, the blockade of AT₁ receptors inhibits the release of aldosterone (B195564) from the adrenal gland, which in turn promotes the excretion of sodium and water, further contributing to the lowering of blood pressure.[2][3]

Unlike Angiotensin-Converting Enzyme (ACE) inhibitors, ARBs like this compound do not inhibit the breakdown of bradykinin, which is why they are not typically associated with the persistent dry cough that can be a side effect of ACE inhibitor therapy.[3]

Below is a diagram illustrating the Renin-Angiotensin-Aldosterone System and the point of intervention for this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not widely published due to its discontinued (B1498344) development. However, the following are standard methodologies for evaluating angiotensin II receptor antagonists.

This assay is designed to determine the binding affinity of a test compound to the AT₁ receptor.

Objective: To quantify the inhibitory concentration (IC₅₀) of this compound for the AT₁ receptor.

Materials:

-

Cell membranes from a cell line overexpressing the human AT₁ receptor (e.g., CHO or HEK293 cells).

-

Radioligand: ¹²⁵I-[Sar¹, Ile⁸]Angiotensin II.

-

Test compound: this compound.

-

Reference compound: Losartan.

-

Assay buffer.

-

Glass fiber filters (e.g., GF/C).

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of this compound and the reference compound.

-

Assay Setup: In a 96-well plate, add the assay buffer, radioligand, and either the test compound, reference compound, or buffer (for total binding). To determine non-specific binding, add a high concentration of the reference compound.

-

Initiation of Reaction: Add the cell membrane preparation to each well to start the binding reaction.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Quantification: Measure the radioactivity of the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding and plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value.

This functional assay assesses the ability of a compound to inhibit angiotensin II-induced vasoconstriction.

Objective: To evaluate the antagonistic effect of this compound on angiotensin II-induced vascular contraction.

Materials:

-

Isolated arterial rings (e.g., from rat thoracic aorta).

-

Organ bath system with force transducers.

-

Krebs-Henseleit physiological salt solution.

-

Angiotensin II.

-

Test compound: this compound.

Procedure:

-

Tissue Preparation: Isolate the artery and cut it into rings.

-

Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.

-

Equilibration: Allow the tissues to equilibrate under a resting tension.

-

Pre-incubation: Pre-incubate the rings with this compound or vehicle for a defined period (e.g., 30-60 minutes).

-

Angiotensin II Challenge: Generate a cumulative concentration-response curve by adding increasing concentrations of Angiotensin II to the bath.

-

Data Recording: Record the isometric tension after each addition of Angiotensin II.

-

Data Analysis: Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

Below is a diagram illustrating the general workflow for in vitro screening of an ARB like this compound.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. CV Pharmacology | Angiotensin Receptor Blockers (ARBs) [cvpharmacology.com]

- 3. What are Angiotensin II receptor antagonists and how do they work? [synapse.patsnap.com]

- 4. Losartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Angiotensin II receptor blocker - Wikipedia [en.wikipedia.org]

Methodological & Application

Zolasartan: Experimental Research Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is an experimental angiotensin II receptor blocker (ARB) under investigation for the treatment of hypertension and other cardiovascular diseases. As a member of the "sartan" class of drugs, its primary mechanism of action is the selective inhibition of the angiotensin II type 1 (AT1) receptor, thereby blocking the vasoconstrictive and aldosterone-secreting effects of angiotensin II.[1] This document provides detailed experimental protocols and application notes relevant to the preclinical and early clinical development of this compound, based on established methodologies for angiotensin II receptor antagonists.

Mechanism of Action: AT1 Receptor Blockade

This compound is a competitive antagonist of the angiotensin II type 1 (AT1) receptor.[1] Angiotensin II, a key component of the renin-angiotensin-aldosterone system (RAAS), exerts its physiological effects by binding to AT1 receptors located in various tissues, including vascular smooth muscle, the adrenal gland, and the heart.[2][3] The binding of angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction, increased aldosterone (B195564) secretion, and cellular growth and proliferation, all of which contribute to elevated blood pressure and cardiovascular remodeling.[4] this compound, by blocking this interaction, effectively mitigates these effects, leading to vasodilation and a reduction in blood pressure.

Angiotensin II Receptor Signaling Pathway

The following diagram illustrates the signaling pathway initiated by angiotensin II binding to the AT1 receptor and the point of inhibition by this compound.

Preclinical Research Protocols

In Vitro Receptor Binding Affinity Assay

This protocol determines the binding affinity of this compound for the AT1 receptor.

Objective: To quantify the equilibrium dissociation constant (Kd) of this compound for the human AT1 receptor.

Methodology:

-

Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration using a Bradford assay.

-

-

Radioligand Binding Assay:

-

Use a radiolabeled AT1 receptor antagonist, such as [125I]-Sar1,Ile8-Angiotensin II, as the radioligand.

-

In a 96-well plate, add increasing concentrations of unlabeled this compound (e.g., 10^-12 to 10^-5 M).

-

Add a fixed concentration of the radioligand (typically at its Kd value).

-

Add the prepared cell membranes (e.g., 10-20 µg of protein).

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled AT1 receptor antagonist (e.g., 1 µM Losartan).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Data Presentation:

| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) |

| This compound | Human AT1 | [125I]-Angiotensin II | e.g., 2.5 | e.g., 1.8 |

| Losartan (B1675146) | Human AT1 | [125I]-Angiotensin II | e.g., 15.0 | e.g., 10.5 |

In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This protocol evaluates the blood pressure-lowering effects of this compound in a genetic model of hypertension.

Objective: To assess the dose-dependent antihypertensive effect and duration of action of this compound in conscious, unrestrained Spontaneously Hypertensive Rats (SHR).

Methodology:

-

Animal Model:

-

Use male Spontaneously Hypertensive Rats (SHR), 16-20 weeks of age.

-

Acclimatize animals for at least one week before the experiment.

-

-

Surgical Implantation of Radiotelemetry Transmitters:

-

Anesthetize the rats (e.g., with isoflurane).

-

Surgically implant a radiotelemetry transmitter with the catheter inserted into the abdominal aorta for direct blood pressure measurement.

-

Allow a recovery period of at least one week.

-

-

Experimental Procedure:

-

House rats individually in their home cages placed on telemetry receivers.

-

Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 24 hours.

-

Administer this compound orally via gavage at various doses (e.g., 1, 3, 10 mg/kg) or vehicle (e.g., 0.5% carboxymethylcellulose).

-

Continuously monitor and record hemodynamic parameters for at least 24 hours post-dosing.

-

-

Data Analysis:

-

Calculate the change in blood pressure from baseline for each dose group.

-

Determine the maximum reduction in blood pressure and the time to peak effect.

-

Analyze the duration of the antihypertensive effect.

-

Use appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare dose groups to the vehicle control.

-

Data Presentation:

| Treatment Group (mg/kg) | N | Baseline SBP (mmHg) | Maximum ΔSBP (mmHg) | Time to Peak Effect (hours) |

| Vehicle | 8 | e.g., 185 ± 5 | e.g., -5 ± 2 | - |

| This compound (1) | 8 | e.g., 183 ± 6 | e.g., -15 ± 3 | e.g., 4 |

| This compound (3) | 8 | e.g., 186 ± 4 | e.g., -30 ± 4 | e.g., 6 |

| This compound (10) | 8 | e.g., 184 ± 5 | e.g., -45 ± 5 | e.g., 6 |

Experimental Workflow for In Vivo Antihypertensive Study

Pharmacokinetic Studies

Pharmacokinetic Profiling in Rats

Objective: To determine the pharmacokinetic parameters of this compound after a single intravenous (IV) and oral (PO) administration in rats.

Methodology:

-

Animal Model:

-

Use male Sprague-Dawley rats with jugular vein and carotid artery cannulas.

-

-

Dosing:

-

IV Administration: Administer this compound (e.g., 1 mg/kg) as a bolus injection via the jugular vein cannula.

-

PO Administration: Administer this compound (e.g., 10 mg/kg) by oral gavage.

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the carotid artery cannula into heparinized tubes.

-

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

-

Bioanalytical Method:

-

Develop and validate a sensitive and specific LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method for the quantification of this compound in plasma.

-

-

Data Analysis:

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time 0 to infinity.

-

t1/2: Elimination half-life.

-

CL: Clearance (for IV administration).

-

Vd: Volume of distribution (for IV administration).

-

F%: Oral bioavailability (calculated as (AUCpo/AUCiv) * (Doseiv/Dosepo) * 100).

-

-

Data Presentation:

| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |

| Cmax (ng/mL) | e.g., 850 | e.g., 1200 |

| Tmax (h) | e.g., 0.08 | e.g., 1.5 |

| AUC(0-inf) (ng*h/mL) | e.g., 1500 | e.g., 4500 |

| t1/2 (h) | e.g., 4.5 | e.g., 5.0 |

| CL (L/h/kg) | e.g., 0.67 | - |

| Vd (L/kg) | e.g., 3.8 | - |

| F (%) | - | e.g., 30 |

Conclusion

The experimental protocols outlined in this document provide a foundational framework for the preclinical evaluation of this compound. These studies are critical for characterizing its pharmacological profile, assessing its therapeutic potential, and establishing a basis for further clinical development. The data generated from these experiments will be essential for regulatory submissions and for guiding the design of future clinical trials.

References

- 1. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. The preclinical basis of the therapeutic evaluation of losartan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

In Vitro Assays for Zolasartan Activity: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zolasartan is a non-peptidic angiotensin II receptor antagonist, belonging to the "sartan" class of drugs. These agents are highly selective for the angiotensin II type 1 (AT1) receptor, which mediates the primary cardiovascular effects of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth. The therapeutic efficacy of this compound in conditions such as hypertension is derived from its ability to block these effects. The in vitro characterization of this compound's activity is a critical step in its pharmacological profiling. This document provides detailed application notes and protocols for key in vitro assays to assess the binding affinity and functional antagonism of this compound at the AT1 receptor. While specific quantitative data for this compound is not extensively available in public literature, this guide presents established methodologies and comparative data from other well-characterized sartans to provide a comprehensive framework for its evaluation. This compound has been characterized as an insurmountable/noncompetitive AT1 receptor antagonist, suggesting a slow dissociation from the receptor, which may contribute to a long duration of action[1].

Key In Vitro Assays for this compound Activity

The in vitro evaluation of this compound's pharmacological activity primarily involves three key types of assays:

-

Receptor Binding Assays: To determine the affinity and selectivity of this compound for the AT1 receptor.

-

Functional Assays (Second Messenger): To quantify the ability of this compound to inhibit the downstream signaling pathways activated by angiotensin II.

-

Functional Assays (Tissue-Based): To assess the antagonistic effect of this compound on the physiological response induced by angiotensin II in isolated tissues.

Data Presentation: Comparative Pharmacology of Angiotensin II Receptor Antagonists

Table 1: AT1 Receptor Binding Affinities of Various Sartans

| Compound | Receptor Source | Radioligand | IC50 (nM) | Ki (nM) | Reference |

| Losartan | Rat Adrenal Cortical Microsomes | [¹²⁵I]Angiotensin II | 17 - 20 | - | [2] |

| EXP3174 (Losartan Metabolite) | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |

| Candesartan | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |

| Irbesartan | CHO-AT1 cells | [³H]Angiotensin II | - | - | [3] |

| Valsartan | - | - | - | - | Data not available in cited sources |

| Telmisartan | - | - | - | - | Data not available in cited sources |

| This compound | - | - | Data not available | Data not available | - |

Note: IC50 and Ki values are dependent on experimental conditions. This table provides illustrative values.

Table 2: Functional Antagonism of Various Sartans

| Compound | Assay Type | Tissue/Cell Line | Parameter | Value | Reference |

| Losartan | Vasoconstriction | Rabbit Aortic Strips | pA2 | 8.48 | [2] |

| EXP3174 (Losartan Metabolite) | Inositol (B14025) Phosphate (B84403) Accumulation | CHO-AT1 cells | pIC50 | - | [4] |

| Candesartan | Inositol Phosphate Accumulation | CHO-AT1 cells | pIC50 | - | [3][4] |

| Irbesartan | Inositol Phosphate Accumulation | CHO-AT1 cells | pIC50 | - | [3][4] |

| Valsartan | - | - | - | Data not available in cited sources | - |

| Telmisartan | - | - | - | Data not available in cited sources | - |

| This compound | - | - | - | Insurmountable Antagonist | [1] |

Note: pA2 and pIC50 are measures of antagonist potency. A higher value indicates greater potency.

Signaling Pathways and Experimental Workflows

Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

Angiotensin II binding to the Gq-coupled AT1 receptor initiates a signaling cascade leading to various cellular responses, including vasoconstriction and cell growth. This compound blocks this pathway at the receptor level.

Caption: AT1 Receptor Signaling Pathway and Site of this compound Action.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps in a competitive radioligand binding assay to determine the affinity of this compound for the AT1 receptor.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Inositol Phosphate (IP1) Accumulation Assay

This workflow illustrates the procedure for a functional assay measuring the inhibition of Angiotensin II-induced IP1 accumulation by this compound.